molecular formula C11H14N2O B174386 (3R)-3-Benzylpiperazin-2-one CAS No. 198973-87-4

(3R)-3-Benzylpiperazin-2-one

Cat. No.: B174386
CAS No.: 198973-87-4
M. Wt: 190.24 g/mol
InChI Key: XEJMAPBQIWVIRL-SNVBAGLBSA-N
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Description

(3R)-3-Benzylpiperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Benzylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Benzylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzylpiperazine derivatives.

Scientific Research Applications

(3R)-3-Benzylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-Benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3S)-3-Benzylpiperazin-2-one: The enantiomer of (3R)-3-Benzylpiperazin-2-one, which may exhibit different biological activities.

    N-Benzylpiperazine: A structurally similar compound with different pharmacological properties.

    Piperazine: The parent compound, which serves as a basis for the synthesis of various derivatives.

Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

(3R)-3-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMAPBQIWVIRL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethylenediamine (25 g.) is added to a stirred solution of ethyl 2-bromo-3-phenylpropionate (XXVII, Example 61, 14.0 g.) in THF (100 ml.) and ethanol (300 ml.). After 20 hours at 20°-25° the solvents are removed under reduced pressure and the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution. The ethyl acetate extract is washed with water, saline, and concentrated. The residual oil is applied to a silica gel column which is eluted with chloroform-methanol (9/1). Fractions containing the product are pooled, concentrated to a residue and recrystallized from ethyl acetate-SSB to give 3-(phenylmethyl)piperazinone, m.p. 92°-93°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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